Broader Acetylcholinesterase Species Coverage: BSF Inhibits Torpedo californica AChE Whereas PMSF Shows No Measurable Reactivity
In a direct head-to-head comparison under identical pseudo-first-order conditions, BSF (4 mM) inactivated both mouse and Torpedo californica acetylcholinesterase (AChE), whereas PMSF (0.5 mM) produced no measurable inactivation of the T. californica enzyme [1]. For mouse AChE, PMSF was the more potent inactivator: PMSF at 0.5 mM generated a 6-fold faster inactivation rate than BSF at 4 mM, corresponding to an approximately 48-fold higher second-order inactivation rate constant for PMSF on mouse AChE [1]. However, the complete inactivity of PMSF toward T. californica AChE—confirmed by multiple independent measurements—demonstrates a qualitative, sequence-dependent deficiency not shared by BSF. The double mutant T. californica AChE F288L/F290V partially rescued PMSF sensitivity (~4000-fold increase over wild-type T. californica enzyme), but did not reach the broad reactivity profile intrinsic to BSF [1].
| Evidence Dimension | Inactivation of Torpedo californica acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | BSF (4 mM): measurable pseudo-first-order inactivation of wild-type T. californica AChE (k' reported in Figure 3 of Kraut et al. 2000). BSF also inhibits mouse AChE. |
| Comparator Or Baseline | PMSF (0.5 mM): no measurable inactivation of wild-type T. californica AChE. PMSF inhibits mouse AChE with approximately 48-fold greater second-order rate constant than BSF. |
| Quantified Difference | Qualitative difference on T. californica AChE: BSF active, PMSF inactive. On mouse AChE: PMSF ~48-fold more potent (calculated from 8-fold higher BSF concentration yielding 6-fold slower inactivation). |
| Conditions | Pseudo-first-order kinetics in absence of substrate; enzymes: wild-type mouse AChE, wild-type T. californica AChE, and site-directed mutants; Molecular Pharmacology 57:1243-1248 (2000). |
Why This Matters
For laboratories employing AChE from evolutionarily diverse sources (e.g., fish, insect, or invertebrate models), PMSF cannot substitute for BSF, and reliance on PMSF alone risks false-negative results in enzyme inhibition studies.
- [1] Kraut D, Goff H, Pai RK, Hosea NA, Silman I, Sussman JL, Taylor P, Voet JG. Inactivation Studies of Acetylcholinesterase with Phenylmethylsulfonyl Fluoride. Molecular Pharmacology. 2000;57(6):1243-1248. PMID: 10825396. View Source
